molecular formula C15H21NO3 B1199112 Huperzine R

Huperzine R

Cat. No. B1199112
M. Wt: 263.33 g/mol
InChI Key: JNUJNSFROLCMND-MFKMUULPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Huperzine R is a natural product found in Huperzia serrata with data available.

Scientific Research Applications

Alzheimer's Disease Treatment

Huperzine A, a Chinese herb extract, shows significant benefits in improving cognitive function, daily living activity, and global clinical assessment in Alzheimer's disease patients. However, these findings should be interpreted with caution due to the methodological quality of trials involved (Yang, Wang, Tian, & Liu, 2013). Another study found no significant cognitive benefit with huperzine A at certain doses in mild to moderate Alzheimer disease (Rafii et al., 2011).

Neuroprotective Properties

Huperzine A demonstrates memory enhancement and neuroprotective effects, making it a candidate for Alzheimer's disease treatment. It has been used historically in China for various ailments and demonstrates significant improvements in cognitive function and quality of life in clinical trials (Zangara, 2003). It also reduces amyloid-β-induced apoptosis in rat cortical neurons, indicating its potential as a therapeutic agent (Xiao, Zhang, & Tang, 2002).

Cognitive Enhancement in Adolescents

A study on adolescent students found that Huperzine-A capsules enhanced memory and learning performance, indicating its potential use beyond treating neurodegenerative diseases (Su et al., 1999).

Treatment for Vascular Dementia

Huperzine A exhibits protective functions beyond its AChE inhibitory effect, indicating potential in therapy for Alzheimer's disease and vascular dementia. Its neuroprotective effects include regulating APP metabolism and protecting against oxidative stress (Zhang et al., 2008).

Anti-inflammatory and Anticonvulsant Properties

In addition to its applications in Alzheimer's disease, Huperzine A has been proposed to have neuroprotective and anticonvulsant properties based on animal studies. It acts mainly via α7nAChRs and α4β2nAChRs, leading to potent anti-inflammatory responses and protection from excitotoxicity (Damar et al., 2016).

properties

Product Name

Huperzine R

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(1S,6R)-6-methyl-2-oxa-9-azatricyclo[7.4.3.04,13]hexadec-4(13)-ene-3,8-dione

InChI

InChI=1S/C15H21NO3/c1-10-8-12-11-4-2-6-16(14(17)9-10)7-3-5-13(11)19-15(12)18/h10,13H,2-9H2,1H3/t10-,13+/m1/s1

InChI Key

JNUJNSFROLCMND-MFKMUULPSA-N

Isomeric SMILES

C[C@@H]1CC2=C3CCCN(CCC[C@@H]3OC2=O)C(=O)C1

SMILES

CC1CC2=C3CCCN(CCCC3OC2=O)C(=O)C1

Canonical SMILES

CC1CC2=C3CCCN(CCCC3OC2=O)C(=O)C1

synonyms

huperzine R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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